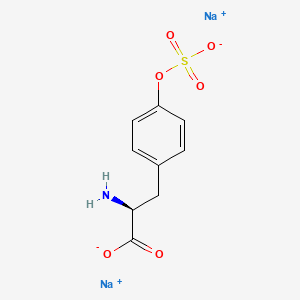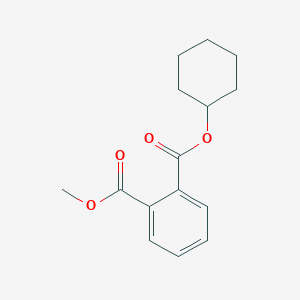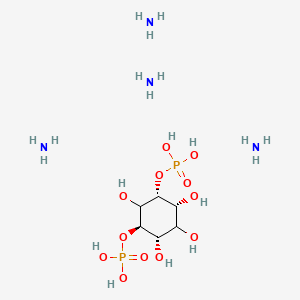
D-Myo-inositol 2,4-bis-phosphate ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Myo-inositol 2,4-bis-phosphate ammonium salt: is a chemical compound with the empirical formula C6H14O12P2 · 4H3N and a molecular weight of 408.24 g/mol . It is a derivative of inositol, a type of sugar alcohol, and is often used in biochemical and physiological research.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of D-Myo-inositol 2,4-bis-phosphate ammonium salt typically involves the phosphorylation of inositol. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid . The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the bis-phosphate derivative.
Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and precise control systems to maintain the necessary reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions: : D-Myo-inositol 2,4-bis-phosphate ammonium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific research applications .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield inositol phosphates with additional phosphate groups, while reduction reactions may produce dephosphorylated derivatives .
科学的研究の応用
Chemistry: : In chemistry, D-Myo-inositol 2,4-bis-phosphate ammonium salt is used as a precursor for the synthesis of other inositol phosphates and related compounds. It is also employed in studies of phosphorylation and dephosphorylation processes .
Biology: : In biological research, this compound is used to investigate cellular signaling pathways, particularly those involving inositol phosphates. It plays a role in the regulation of various cellular functions, including cell growth, differentiation, and apoptosis .
Medicine: : In medicine, this compound is studied for its potential therapeutic applications. It has been explored as a treatment for conditions related to inositol phosphate metabolism, such as certain metabolic disorders and neurological diseases .
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and biochemical reagents. It is also utilized in the development of diagnostic assays and research tools for studying inositol phosphate-related processes .
作用機序
Molecular Targets and Pathways: : D-Myo-inositol 2,4-bis-phosphate ammonium salt exerts its effects by interacting with specific molecular targets, such as enzymes and receptors involved in inositol phosphate signaling pathways. It can modulate the activity of these targets, leading to changes in cellular functions and signaling cascades .
Pathways Involved: : The compound is involved in pathways related to inositol phosphate metabolism, including the phosphoinositide signaling pathway. It can influence the production and degradation of other inositol phosphates, thereby affecting various cellular processes .
類似化合物との比較
Similar Compounds: : Similar compounds to D-Myo-inositol 2,4-bis-phosphate ammonium salt include other inositol phosphates such as D-Myo-inositol 1,4,5-trisphosphate, D-Myo-inositol 3,4,5,6-tetrakisphosphate, and D-Myo-inositol 1,3,4,5-tetrakisphosphate .
Uniqueness: : What sets this compound apart from these similar compounds is its specific phosphorylation pattern, which confers unique biochemical properties and functions. This distinct structure allows it to interact with different molecular targets and participate in specific signaling pathways .
特性
分子式 |
C6H26N4O12P2 |
|---|---|
分子量 |
408.24 g/mol |
IUPAC名 |
azane;[(1R,2S,4R,5R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.4H3N/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16;;;;/h1-10H,(H2,11,12,13)(H2,14,15,16);4*1H3/t1?,2-,3+,4?,5-,6-;;;;/m1..../s1 |
InChIキー |
MBWPCMXEOPACSF-IPKLNZGGSA-N |
異性体SMILES |
[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N.N.N.N |
正規SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O.N.N.N.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


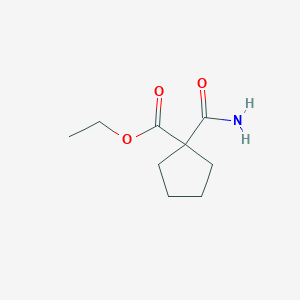
![4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-](/img/structure/B13828892.png)
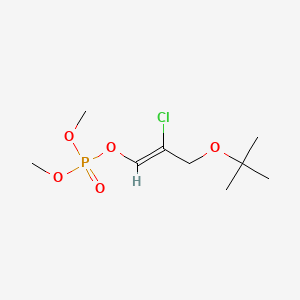

![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl](/img/structure/B13828900.png)
![(3S)-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B13828911.png)
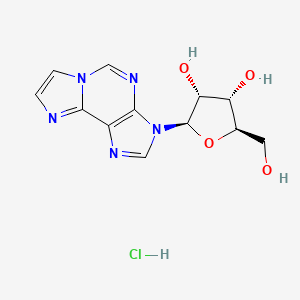

![2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-6-methoxy-1H-benzimidazole](/img/structure/B13828919.png)

